molecular formula C12H17F3O B11876679 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol

1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11876679
M. Wt: 234.26 g/mol
InChI Key: PBLIJSPSFKXCEQ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is a unique compound that combines the structural rigidity of adamantane with the electronegativity of trifluoromethyl groups. This combination imparts distinctive physical and chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of adamantan-1-yl derivatives with trifluoroethanol under specific conditions. One common method includes the use of a palladium-catalyzed reaction where 1-chloroadamantane reacts with trifluoroethanol in the presence of a base . Another approach involves the reduction of adamantan-1-yl trifluoroacetate using lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Adamantan-1-yl derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core but differ in their functional groups.

    Trifluoroethanol derivatives: Compounds like 2,2,2-trifluoroethanol and trifluoroacetic acid share the trifluoromethyl group but differ in their overall structure.

Uniqueness: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the adamantane and trifluoromethyl groups, which impart distinctive physical and chemical properties. This combination enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C12H17F3O

Molecular Weight

234.26 g/mol

IUPAC Name

1-(1-adamantyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C12H17F3O/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10,16H,1-6H2

InChI Key

PBLIJSPSFKXCEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)O

Origin of Product

United States

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